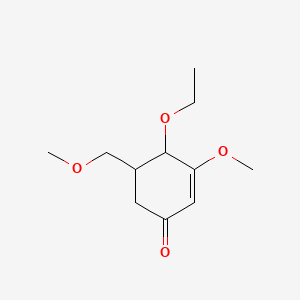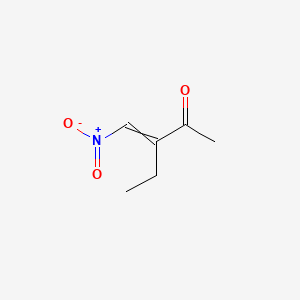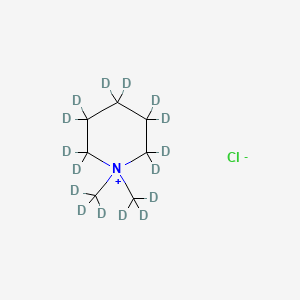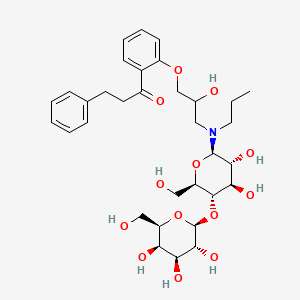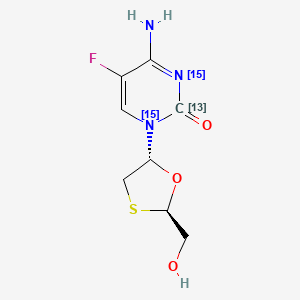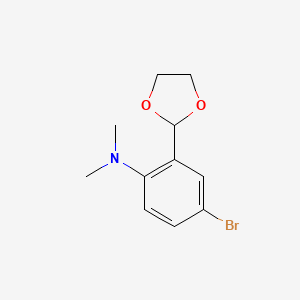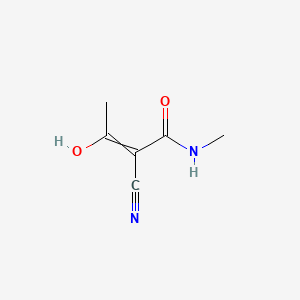![molecular formula C12H18O3 B13838257 methyl 2-[2-[(Z)-but-2-enyl]-4-oxocyclopentyl]acetate](/img/structure/B13838257.png)
methyl 2-[2-[(Z)-but-2-enyl]-4-oxocyclopentyl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[2-[(Z)-but-2-enyl]-4-oxocyclopentyl]acetate is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This compound features a cyclopentyl ring with a butenyl side chain and an acetate ester group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[2-[(Z)-but-2-enyl]-4-oxocyclopentyl]acetate typically involves the esterification of the corresponding carboxylic acid with methanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts and solvents is optimized to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-[2-[(Z)-but-2-enyl]-4-oxocyclopentyl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces esters with different functional groups.
Aplicaciones Científicas De Investigación
Methyl 2-[2-[(Z)-but-2-enyl]-4-oxocyclopentyl]acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of methyl 2-[2-[(Z)-but-2-enyl]-4-oxocyclopentyl]acetate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can interact with cellular pathways, modulating biological activities such as inflammation and microbial growth.
Comparación Con Compuestos Similares
Similar Compounds
Methyl butyrate: Another ester with a similar structure but different functional groups.
Ethyl acetate: A common ester used in various industrial applications.
Methyl 2-cyclopentylacetate: A compound with a similar cyclopentyl ring but different side chains.
Uniqueness
Methyl 2-[2-[(Z)-but-2-enyl]-4-oxocyclopentyl]acetate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activities. Its combination of a cyclopentyl ring, butenyl side chain, and acetate ester group makes it a valuable compound in both research and industrial applications.
Propiedades
Fórmula molecular |
C12H18O3 |
|---|---|
Peso molecular |
210.27 g/mol |
Nombre IUPAC |
methyl 2-[2-[(Z)-but-2-enyl]-4-oxocyclopentyl]acetate |
InChI |
InChI=1S/C12H18O3/c1-3-4-5-9-6-11(13)7-10(9)8-12(14)15-2/h3-4,9-10H,5-8H2,1-2H3/b4-3- |
Clave InChI |
JYZHNYACTQVZBM-ARJAWSKDSA-N |
SMILES isomérico |
C/C=C\CC1CC(=O)CC1CC(=O)OC |
SMILES canónico |
CC=CCC1CC(=O)CC1CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1R)-cyclohex-2-en-1-yl]-2-oxoacetic acid](/img/structure/B13838176.png)



![6-Nitrobenzylthioinosine 5'-Monophosphate Disodium Salt; 6-S-[(4-Nitrophenyl)methyl]-6-thio-5'-Inosinic Acid Disodium Salt](/img/structure/B13838189.png)
